5-Cyano-2-nitrobenzenesulfonamide
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Overview
Description
5-Cyano-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H5N3O4S . It is a derivative of benzenesulfonamide, which is a common moiety in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide . Another method involves the Fe-catalyzed direct synthesis of nitriles from carboxylic acids with electron-deficient N-Cyano-N-aryl-arylsulfonamide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a cyano group (CN), a nitro group (NO2), and a sulfonamide group (SO2NH2) .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in C-CN bond formation, which is a versatile synthetic chemistry method due to the ability of the cyano group to transform into other functional groups .Safety and Hazards
The safety data sheet for a similar compound, 2-Nitrobenzenesulfonamide, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
5-Cyano-2-nitrobenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to target anti-carbonic anhydrase and anti-dihydropteroate synthetase , playing a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This interaction with its targets results in the inhibition of bacterial growth.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By acting as a competitive antagonist of PABA, it prevents the synthesis of folic acid, which is crucial for DNA replication. The downstream effect of this action is the inhibition of bacterial growth and replication.
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, it effectively halts the replication of bacteria, thereby treating bacterial infections .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the drug .
Biochemical Analysis
Biochemical Properties
It’s structurally similar to 4-Cyano-2-nitrobenzenesulfonamide, which is known to participate in various biochemical reactions .
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes .
Molecular Mechanism
It’s structurally similar to 2-Nitrobenzenesulfonamide, which has been used in the synthesis of various nitrogenous heterocycles .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 5-Cyano-2-nitrobenzenesulfonamide in animal models .
Metabolic Pathways
It’s structurally similar to 2-Nitrobenzenesulfonamide, which has been used in the synthesis of various nitrogenous heterocycles .
Properties
IUPAC Name |
5-cyano-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c8-4-5-1-2-6(10(11)12)7(3-5)15(9,13)14/h1-3H,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLABOLLOUFGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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